

Technical Guide: Spectroscopic Analysis of 1-Bromo-1-nitrononan-2-ol

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Compound of Interest

Compound Name: 1-Bromo-1-nitrononan-2-OL

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Abstract: This document provides a detailed technical overview of the expected spectroscopic data for the novel compound **1-Bromo-1-nitrononan-2-ol**. Due to the limited availability of public data for this specific molecule, this guide presents a predictive analysis based on data from structurally analogous compounds. The information herein is intended to serve as a reference for researchers involved in the synthesis, identification, and characterization of bromo-nitro compounds. This guide includes projected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **1-Bromo-1-nitrononan-2-ol**. These predictions are derived from spectral data of similar compounds, including various bromo-nitro alkanols.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|--------------|-------------|------------------------------------|
| ~ 4.50 - 4.80 | m | 1H | CH(OH) |
| ~ 5.50 - 5.80 | d | 1H | CH(Br)NO ₂ |
| ~ 3.50 | d | 1H | OH |
| ~ 1.20 - 1.60 | m | 12H | -(CH ₂) ₆ - |
| ~ 0.88 | t | 3H | -CH ₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|---|
| ~ 95 - 105 | CH(Br)NO ₂ |
| ~ 70 - 75 | CH(OH) |
| ~ 31 - 33 | -CH ₂ - (adjacent to CH(OH)) |
| ~ 22 - 30 | -(CH ₂) ₅ - |
| ~ 14 | -CH ₃ |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|--------------------------------------|
| 3600 - 3200 | Broad | O-H stretch |
| 2950 - 2850 | Strong | C-H stretch (aliphatic) |
| 1560 - 1540 | Strong | N-O asymmetric stretch (nitro group) |
| 1380 - 1360 | Strong | N-O symmetric stretch (nitro group) |
| 1100 - 1000 | Medium | C-O stretch |
| 650 - 550 | Medium-Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Fragment |
|-----------------------------------|-------------------------------|
| [M+H] ⁺ (not observed) | Molecular Ion |
| [M-Br] ⁺ | Loss of Bromine |
| [M-NO ₂] ⁺ | Loss of Nitro group |
| Various smaller fragments | Aliphatic chain fragmentation |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of **1-Bromo-1-nitrononan-2-ol**.

Synthesis: Asymmetric Henry Reaction

A plausible method for the synthesis of **1-Bromo-1-nitrononan-2-ol** is via an asymmetric Henry (nitro-aldol) reaction.[\[1\]](#)

Materials:

- Heptanal

- Bromonitromethane
- Copper(II) acetate
- Chiral amino pyridine ligand
- Diisopropylethylamine (DIPEA)
- Ethanol
- Dichloromethane
- Magnesium sulfate
- Silica gel for column chromatography

Procedure:

- A solution of copper(II) acetate and the chiral amino pyridine ligand in ethanol is stirred at room temperature.
- The mixture is cooled to -40°C , and heptanal is added.
- Bromonitromethane and DIPEA are then added sequentially.
- The reaction is stirred at -40°C for the prescribed time and monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
- The aqueous layer is extracted with dichloromethane.
- The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to yield **1-Bromo-1-nitrononan-2-ol**.

Spectroscopic Analysis

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 500 MHz NMR spectrometer.
- Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3).
- Data Acquisition: ^1H NMR and ^{13}C NMR spectra are acquired at room temperature. Standard pulse sequences are used.

2.2.2 Infrared (IR) Spectroscopy

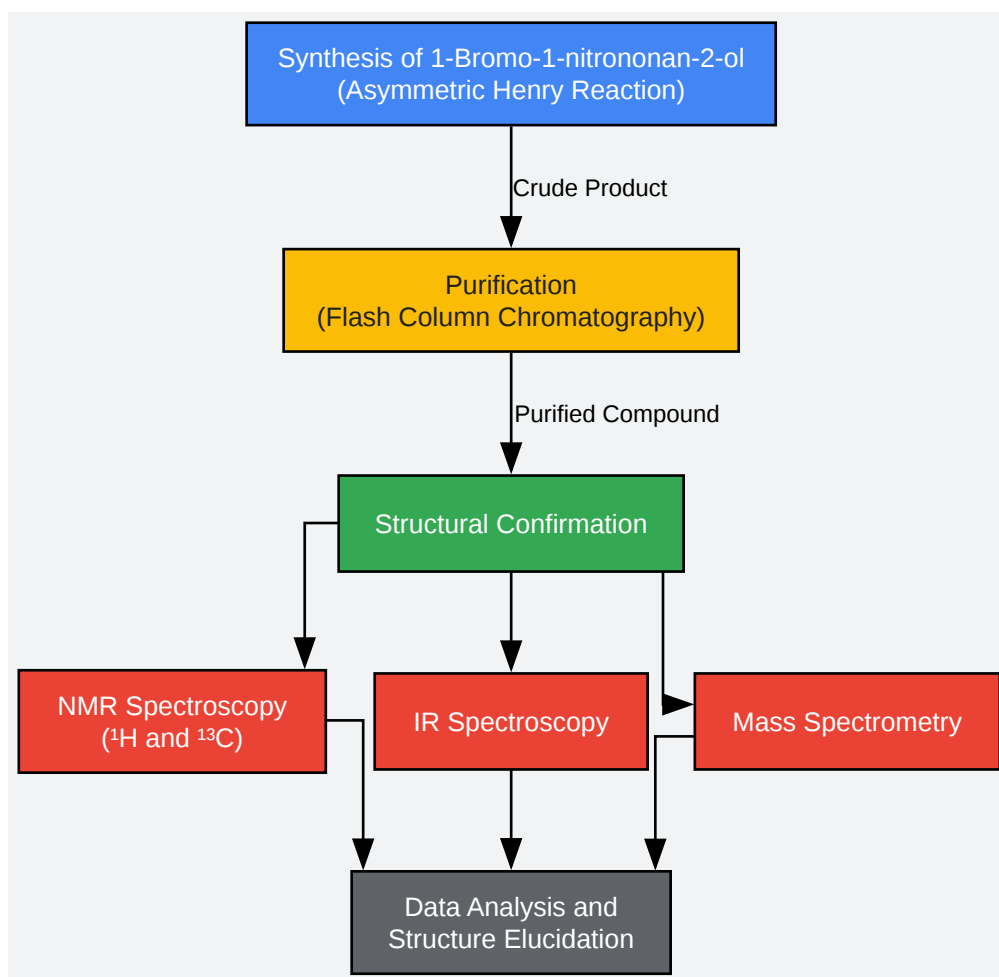
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: A thin film of the neat liquid sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- Data Acquisition: The spectrum is recorded in the range of $4000\text{-}400\text{ cm}^{-1}$.

2.2.3 Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
- Sample Preparation: The sample is introduced directly into the ion source.
- Data Acquisition: The mass spectrum is obtained over a mass-to-charge (m/z) range appropriate for the expected molecular weight.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of **1-Bromo-1-nitrononan-2-ol**.



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Caption: Workflow for Synthesis and Spectroscopic Analysis.

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References

- 1. researchgate.net [researchgate.net]
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